molecular formula C8H13NO2 B053752 (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde CAS No. 116693-32-4

(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde

Cat. No. B053752
CAS RN: 116693-32-4
M. Wt: 155.19 g/mol
InChI Key: VDZGIIOVACLOED-SFYZADRCSA-N
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Description

RO-24-7429 is a benzodiazepine derivative known for its role as an antagonist of the transactivator protein Tat of the human immunodeficiency virus (HIV). This compound has been investigated for its potential antiviral, antifibrotic, and anti-inflammatory properties .

Preparation Methods

The synthesis of RO-24-7429 involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:

Industrial production methods for RO-24-7429 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

RO-24-7429 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

RO-24-7429 exerts its effects by inhibiting the activity of the Tat protein, which is essential for HIV replication. By binding to Tat, RO-24-7429 prevents the transactivation of the HIV genome, thereby reducing viral replication. Additionally, the compound inhibits the runt-related transcription factor 1 (RUNX1), which plays a role in fibrosis and inflammation .

Comparison with Similar Compounds

RO-24-7429 is unique in its dual role as a Tat antagonist and RUNX1 inhibitor. Similar compounds include:

Compared to these compounds, RO-24-7429 offers a unique mechanism of action by targeting the Tat protein and RUNX1, providing potential benefits in both antiviral and antifibrotic therapies.

properties

CAS RN

116693-32-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H13NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h6-8H,1-5H2/t7-,8+/m1/s1

InChI Key

VDZGIIOVACLOED-SFYZADRCSA-N

Isomeric SMILES

C1CCN2[C@H](C1)C[C@H](O2)C=O

SMILES

C1CCN2C(C1)CC(O2)C=O

Canonical SMILES

C1CCN2C(C1)CC(O2)C=O

synonyms

2H-Isoxazolo[2,3-a]pyridine-2-carboxaldehyde, hexahydro-, cis- (9CI)

Origin of Product

United States

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